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molecular formula C11H16 B8784323 Benzene, 1-methyl-4-(2-methylpropyl)- CAS No. 5161-04-6

Benzene, 1-methyl-4-(2-methylpropyl)-

Cat. No. B8784323
M. Wt: 148.24 g/mol
InChI Key: VCGBZXLLPCGFQM-UHFFFAOYSA-N
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Patent
US04300007

Procedure details

Charged into autoclave are 212 g of para-xylene, 3.9 g of metallic potassium and 63 g of propylene and the mixture is maintained at a temperature of 205° C. for 3.5 hours under stirring. Conversion of xylene is 34.2%. As a result of the reaction there are obtained 82 g of para-methylisobutylbenzene. The yield is 71.2% by weight (the balance being represented by heavier alkylaromatics). 80 g of paramethyl-isobutylbenzene recovered by rectification from the alkylation products are subjected to a catalytic conversion in a mixture with 150 g of ethylene at a temperature of 485° C., space velocity of 210 hr-1 on a catalyst consisting of the following components, percent by weight: 16.1 of Cr2O3 ; 7.2 WO3 ; 0.2 K2O; 76.5 SiO2. As a result of the conversion there are obtained (g): H2 -0.2; CH4 -0.4; C2H6 -0.9; C3H6 -0.8; C3H8 -0.1; C4H8 -8.4; hydrocarbons C5 -C6 -0.2; toluene-0.9; xylenes-1.1; styrene-0.5; methylstyrene-17.1; high-boiling products-0.4. Conversion of methyl-isobutylbenzene is 31.1%. The yield of methylstyrene is 68.5% by weight as calculated for the converted methyl-isobutylbenzene. The total yield of isobutylene and methylstyrene is 82.5% by weight as calculated for the converted methyl-isobutylbenzene and ethylene and 59.1% by weight for the converted xylene, propylene and ethylene. The methylstyrene recovered by rectification contains 98% of the para-isomer.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[K].[CH2:10]=[CH:11][CH3:12]>C1(C)C(C)=CC=CC=1>[CH3:8][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH:11]([CH3:12])[CH3:10])=[CH:3][CH:2]=1 |^1:8|

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged into autoclave
CUSTOM
Type
CUSTOM
Details
As a result of the reaction there

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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